molecular formula C17H19NO3S2 B2754752 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034515-57-4

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2754752
CAS No.: 2034515-57-4
M. Wt: 349.46
InChI Key: CLNMBKCSYXFOQU-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound that features a thiazepane ring, a thiophene ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Oxidation to Form the Dioxide: The thiazepane ring can be oxidized to form the 1,1-dioxido derivative using an oxidizing agent such as hydrogen peroxide.

    Formation of the Ketone: The ketone functional group can be introduced through an acylation reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe to study biological processes involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. For example, in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Thiazepane Derivatives: Compounds with similar thiazepane ring structures.

    Thiophene Derivatives: Compounds containing thiophene rings.

    Ketone-Containing Compounds: Compounds with ketone functional groups.

Uniqueness

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is unique due to the combination of its structural features, including the thiazepane ring, thiophene ring, and ketone group. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-17(12-14-7-10-22-13-14)18-8-6-16(23(20,21)11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMBKCSYXFOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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